![molecular formula C14H22INOSi B14302115 1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide CAS No. 113345-58-7](/img/structure/B14302115.png)
1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide is a complex organic compound that features a pyridinium ion linked to a cyclohexene ring substituted with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide typically involves the reaction of 1-(trimethylsiloxy)cyclohexene with pyridine in the presence of an iodinating agent. The reaction conditions often include:
Solvent: Anhydrous conditions are preferred to prevent hydrolysis of the trimethylsilyl group.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as dibutyltin bis(triflate) can be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide undergoes several types of chemical reactions:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyridinium ion.
Addition Reactions: The cyclohexene ring can undergo Michael addition reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Nucleophiles: Various nucleophiles such as halides, cyanides, and amines can react with the iodide ion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield different halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its pyridinium ion.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can act as an electron acceptor, facilitating redox reactions and binding to specific sites on proteins. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, aiding in its interaction with hydrophobic environments.
Comparación Con Compuestos Similares
Similar Compounds
1-(Trimethylsiloxy)cyclohexene: This compound is structurally similar but lacks the pyridinium ion, making it less versatile in biological applications.
Cyclohexanone enol trimethylsilyl ether: Another related compound, primarily used in organic synthesis.
Uniqueness
1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide is unique due to the presence of both the trimethylsilyl group and the pyridinium ion. This combination allows for a wide range of chemical reactions and applications, particularly in fields requiring specific molecular interactions.
Propiedades
Número CAS |
113345-58-7 |
|---|---|
Fórmula molecular |
C14H22INOSi |
Peso molecular |
375.32 g/mol |
Nombre IUPAC |
trimethyl-(3-pyridin-1-ium-1-ylcyclohexen-1-yl)oxysilane;iodide |
InChI |
InChI=1S/C14H22NOSi.HI/c1-17(2,3)16-14-9-7-8-13(12-14)15-10-5-4-6-11-15;/h4-6,10-13H,7-9H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
XDPAHQZYESFHPK-UHFFFAOYSA-M |
SMILES canónico |
C[Si](C)(C)OC1=CC(CCC1)[N+]2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline](/img/structure/B14302044.png)
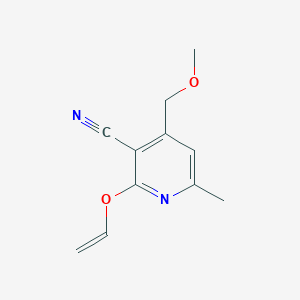
![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)

![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)
![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)
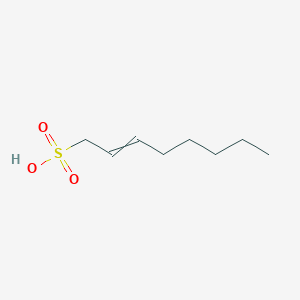
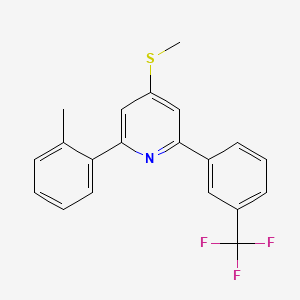
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
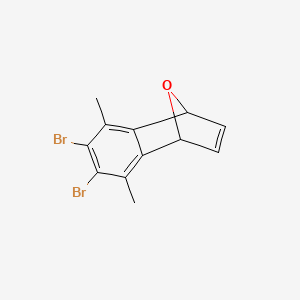
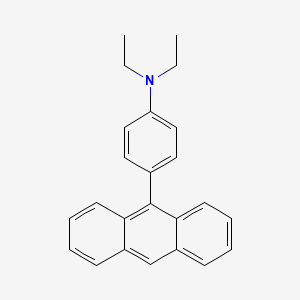
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
